what is 3-(Dimethylamino)propanohydrazide
what is 3-(Dimethylamino)propanohydrazide
An In-Depth Technical Guide to 3-(Dimethylamino)propanohydrazide: Properties, Synthesis, and Therapeutic Potential
Introduction
3-(Dimethylamino)propanohydrazide is a bifunctional molecule featuring a tertiary amine and a hydrazide group. While a relatively simple structure, it has been identified as a highly potent, nanomolar-range inhibitor of lipoxygenase enzymes, key players in the inflammatory cascade.[1] This singular activity positions the compound as a significant tool for researchers in inflammation, immunology, and oncology. For drug development professionals, it represents a valuable scaffold and a starting point for the design of novel therapeutics targeting inflammation-driven diseases. This guide provides a comprehensive technical overview of its chemical properties, a robust methodology for its synthesis and characterization, an exploration of its mechanism of action, and a discussion of its potential applications and safety considerations.
Part 1: Physicochemical and Molecular Characteristics
Understanding the fundamental properties of 3-(Dimethylamino)propanohydrazide is crucial for its application in research and development. The molecule's structure combines a basic dimethylamino group, which can be protonated at physiological pH, with a nucleophilic hydrazide moiety, making it reactive and functionally versatile.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 22636-79-9 | [1][2][3] |
| Molecular Formula | C₅H₁₃N₃O | [2][3] |
| Molecular Weight | 131.18 g/mol | [2] |
| Common Synonyms | N,N-Dimethyl-β-aminopropionic hydrazide; N-Amino-3-(dimethylamino)propanamide | [3] |
| Recommended Storage | 2-8°C | [2] |
Molecular Structure
Caption: Chemical structure of 3-(Dimethylamino)propanohydrazide.
Part 2: Synthesis and Characterization
A reliable synthetic route and rigorous analytical characterization are paramount for ensuring the quality and reproducibility of experimental results. While specific literature on the synthesis of this exact molecule is sparse, a logical and field-proven pathway involves the hydrazinolysis of the corresponding ester, which is derived from its parent carboxylic acid.
Proposed Synthesis Workflow
The synthesis can be approached as a two-step process starting from 3-(dimethylamino)propanoic acid. The first step is an esterification to create a more reactive intermediate, followed by reaction with hydrazine to form the final hydrazide product.
Caption: Proposed two-step synthesis of 3-(Dimethylamino)propanohydrazide.
Experimental Protocol: Synthesis via Ester Hydrazinolysis
This protocol is a self-validating system; successful isolation of the intermediate ester in Step 1 and its subsequent conversion provide confidence in the overall process.
Step 1: Synthesis of Methyl 3-(dimethylamino)propanoate
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(dimethylamino)propanoic acid hydrochloride (10.0 g, 65.1 mmol).
-
Reagent Addition: Add methanol (150 mL). While stirring, slowly add concentrated sulfuric acid (2 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude ester. Purity can be assessed by NMR; if necessary, purify further by vacuum distillation.
Step 2: Synthesis of 3-(Dimethylamino)propanohydrazide
-
Reactor Setup: In a 100 mL round-bottom flask with a stirrer and condenser, dissolve the methyl 3-(dimethylamino)propanoate (5.0 g, 38.1 mmol) from Step 1 in ethanol (50 mL).
-
Reagent Addition: Add hydrazine hydrate (3.7 mL, 76.2 mmol, 2 equivalents) dropwise to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation: Cool the reaction mixture. Remove the solvent and excess hydrazine hydrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by column chromatography on silica gel using a mobile phase such as dichloromethane/methanol with a small percentage of ammonia to yield the final product as a solid or viscous oil.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show a singlet for the two methyl groups of the dimethylamino moiety, characteristic multiplets for the two methylene groups of the propane backbone, and signals for the N-H protons of the hydrazide group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 132.12.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. Expect to see N-H stretching bands for the hydrazide group (around 3200-3400 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and a strong C=O (amide) stretch around 1650 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for determining the purity of the final compound, typically achieving >95% for research applications.
Part 3: Biological Activity and Mechanism of Action
The primary pharmacological significance of 3-(Dimethylamino)propanohydrazide lies in its potent inhibition of lipoxygenases (LOX).[1] These enzymes are critical for the metabolism of arachidonic acid into pro-inflammatory leukotrienes and lipoxins.
Inhibition of the Lipoxygenase Pathway
The lipoxygenase pathway is a major branch of the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is released from the cell membrane and can be metabolized by LOX enzymes, particularly 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). 5-LOX is the rate-limiting enzyme in the production of leukotrienes, which are powerful mediators of inflammation, bronchoconstriction, and immune cell recruitment. By inhibiting these enzymes, 3-(Dimethylamino)propanohydrazide effectively blocks the production of these inflammatory signals at their source.
Caption: Inhibition of the 5-Lipoxygenase pathway by the compound.
Therapeutic Potential
The ability to inhibit LOX enzymes in the nanomolar range makes this compound a molecule of significant therapeutic interest.[1] LOX pathway dysregulation is implicated in a host of human diseases, suggesting several avenues for future drug development:
-
Respiratory Diseases: Leukotrienes are key mediators in asthma and chronic obstructive pulmonary disease (COPD).
-
Inflammatory Disorders: Conditions like inflammatory bowel disease (IBD), rheumatoid arthritis, and psoriasis are driven by chronic inflammation where LOX products play a role.
-
Oncology: Certain LOX enzymes are overexpressed in various cancers and contribute to tumor growth and survival.
Part 4: Applications in Drug Discovery and Development
Beyond its direct therapeutic potential, 3-(Dimethylamino)propanohydrazide serves as a versatile tool and building block in modern drug discovery.
-
Chemical Probe: As a potent and selective (inferred from potency) inhibitor, it can be used as a chemical probe to investigate the role of LOX pathways in various biological systems and disease models.
-
Scaffold for Medicinal Chemistry: The molecule provides a validated starting point for Structure-Activity Relationship (SAR) studies. The dimethylamino and hydrazide groups can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties (ADME). The dimethylamino group, in particular, is a common feature in molecules designed to cross the blood-brain barrier, hinting at potential applications in neuro-inflammation.[4]
-
Fragment-Based Drug Design: Its small size and potent activity make it an ideal fragment for use in fragment-based screening to identify novel binding interactions with therapeutic targets.
-
Prodrug and Bioconjugation: The hydrazide functional group is highly valuable for forming stable hydrazone linkages. This allows the compound to be conjugated to other molecules, polymers, or delivery systems. For instance, related N-substituted acrylamides are used to create pH-sensitive hydrogels for controlled drug release, an application that could be explored with derivatives of this compound.[5] The prodrug approach is a powerful strategy to enhance drug delivery and efficacy.[6][7]
Part 5: Safety and Handling
Specific toxicological data for 3-(Dimethylamino)propanohydrazide is not available in the public domain. Therefore, a precautionary approach based on the known hazards of structurally related compounds is mandatory.
Cautionary Data from Structural Analogs
Several compounds containing the dimethylaminopropyl or a similar backbone exhibit notable toxicity. Researchers must assume that 3-(Dimethylamino)propanohydrazide could present similar risks until proven otherwise.
| Analogous Compound | CAS Number | Known Hazards | Source |
| beta-Dimethylaminopropionitrile | 1738-25-6 | Neurotoxin; may cause numbness and weakness. Skin, eye, and respiratory irritant. | [8] |
| 3-(Dimethylamino)propanamide | 20101-88-6 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9] |
| 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one | 54965-38-3 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [10] |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Spill Response: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. Avoid generating dust.
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Conclusion
3-(Dimethylamino)propanohydrazide is more than a simple chemical reagent; it is a potent biological modulator with significant potential. Its established activity as a nanomolar inhibitor of lipoxygenases provides a solid foundation for its use as a research tool in inflammation and as a lead compound in drug discovery programs targeting a wide range of diseases. The straightforward synthetic pathway and versatile functional groups further enhance its utility, allowing for extensive derivatization and conjugation. While exercising appropriate caution due to the lack of specific safety data, researchers and drug development professionals can leverage this molecule to advance our understanding of inflammatory diseases and design the next generation of targeted therapeutics.
References
-
Al-Abed, Y., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 55(21), 9115-9128. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: beta-DIMETHYLAMINOPROPIONITRILE. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-(Dimethylamino)propanal | CAS#:70058-23-0. Retrieved from [Link]
-
Agrawal, S., et al. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 21-25. Available at: [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.
-
Acta Crystallographica Section E. (2008). N′-[4-(Dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o892. Available at: [Link]
-
PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]
-
ChemBK. (n.d.). 3-(DIMETHYLAMINO)PROPANOHYDRAZIDE. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)propanamide. Retrieved from [Link]
-
Mishra, S. K., & Ray, A. R. (2010). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. Journal of Applied Polymer Science, 117(6), 3199-3209. Available at: [Link]
-
Chemsigma. (n.d.). 3-(DIMETHYLAMINO)PROPANOHYDRAZIDE [22636-79-9]. Retrieved from [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]
-
Cohen, S. A., & Mervash, M. (2009). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Analytical Biochemistry, 390(2), 93-104. Available at: [Link]
-
Ghosh, A., et al. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews, 53(2), 775-813. Available at: [Link]
- Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
-
Huttunen, K. M., & Rautio, J. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics, 12(11), 1032. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. chembk.com [chembk.com]
- 3. 3-(DIMETHYLAMINO)PROPANOHYDRAZIDE [22636-79-9] | Chemsigma [chemsigma.com]
- 4. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | C9H14ClNOS | CID 2876891 - PubChem [pubchem.ncbi.nlm.nih.gov]
